4-(1-Aminocyclopropyl)benzonitrile
Overview
Description
4-(1-Aminocyclopropyl)benzonitrile is a chemical compound with the molecular formula C10H11N2. It is characterized by a cyclopropyl group attached to a benzonitrile moiety, with an amino group at the 1-position of the cyclopropyl ring. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Scientific Research Applications
4-(1-Aminocyclopropyl)benzonitrile has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminocyclopropyl)benzonitrile typically involves the reaction of 4-cyanobenzene with a suitable cyclopropylamine derivative under controlled conditions. One common method is the nucleophilic substitution reaction, where a cyclopropylamine reacts with 4-bromobenzonitrile in the presence of a base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Aminocyclopropyl)benzonitrile can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of the nitrile group results in the formation of primary amines.
Substitution: Substitution reactions can yield various substituted benzene derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism by which 4-(1-Aminocyclopropyl)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
4-(1-Aminocyclopropyl)benzonitrile is unique due to its cyclopropyl group, which imparts distinct chemical properties compared to other similar compounds. Some similar compounds include:
4-(1-Aminocyclopropyl)benzoic acid: This compound has a carboxylic acid group instead of the nitrile group.
4-(1-Aminocyclopropyl)benzaldehyde: This compound has an aldehyde group instead of the nitrile group.
4-(1-Aminocyclopropyl)benzene: This compound lacks the nitrile group entirely.
Properties
IUPAC Name |
4-(1-aminocyclopropyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-8-1-3-9(4-2-8)10(12)5-6-10/h1-4H,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTUEBYYYFNVJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669479 | |
Record name | 4-(1-Aminocyclopropyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1014645-75-0 | |
Record name | 4-(1-Aminocyclopropyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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